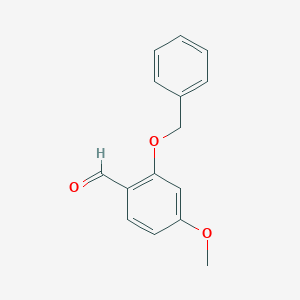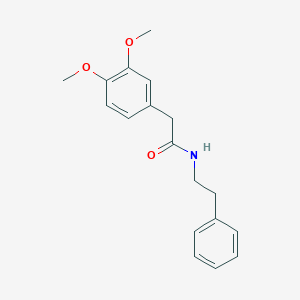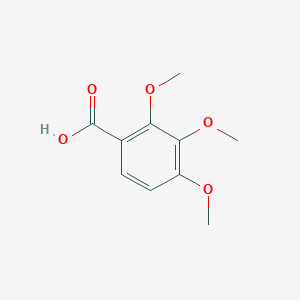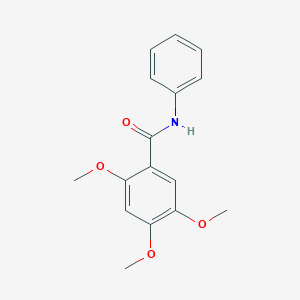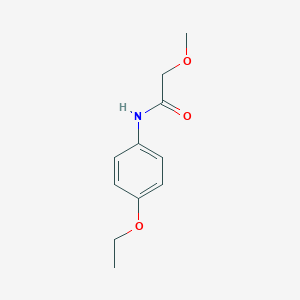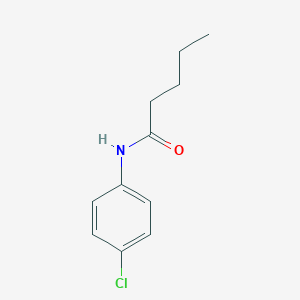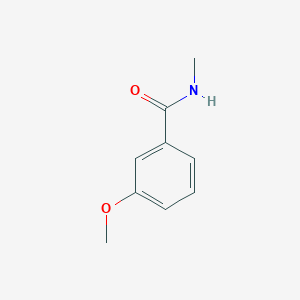
N-sec-Butylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-sec-Butylbenzenesulfonamide (NBBS) is an organic compound that belongs to the sulfonamide family. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. NBBS has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and material science.
Applications De Recherche Scientifique
N-sec-Butylbenzenesulfonamide has been extensively studied for its potential applications in various fields. In medicine, N-sec-Butylbenzenesulfonamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a drug carrier and in the treatment of cancer. In agriculture, N-sec-Butylbenzenesulfonamide has been used as a plant growth regulator and as a fungicide. In material science, N-sec-Butylbenzenesulfonamide has been employed as a plasticizer and as a corrosion inhibitor.
Mécanisme D'action
The exact mechanism of action of N-sec-Butylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to cause pain and fever. By inhibiting COX enzymes, N-sec-Butylbenzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-sec-Butylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-sec-Butylbenzenesulfonamide inhibits the activity of COX enzymes, as well as the production of nitric oxide and reactive oxygen species. In vivo studies have shown that N-sec-Butylbenzenesulfonamide reduces inflammation, pain, and fever in animal models. N-sec-Butylbenzenesulfonamide has also been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-sec-Butylbenzenesulfonamide is its low toxicity and favorable safety profile. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-sec-Butylbenzenesulfonamide has some limitations for lab experiments. It has low water solubility, which can make it difficult to administer in aqueous solutions. It also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on N-sec-Butylbenzenesulfonamide. One area of interest is the development of new drug formulations that can improve its solubility and bioavailability. Another area of research is the investigation of N-sec-Butylbenzenesulfonamide as a potential treatment for cancer. Additionally, N-sec-Butylbenzenesulfonamide has shown promise as a plant growth regulator, and further research is needed to explore its potential use in agriculture.
Conclusion:
In conclusion, N-sec-Butylbenzenesulfonamide is a versatile compound with potential applications in various fields. Its low toxicity and favorable safety profile make it an attractive candidate for drug development and other applications. Further research is needed to fully understand its mechanism of action and to explore its potential in different fields.
Méthodes De Synthèse
N-sec-Butylbenzenesulfonamide can be synthesized by the reaction of sec-butylamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to N-sec-Butylbenzenesulfonamide by acidification. The overall reaction can be represented as follows:
Propriétés
Numéro CAS |
23705-41-1 |
|---|---|
Nom du produit |
N-sec-Butylbenzenesulfonamide |
Formule moléculaire |
C10H15NO2S |
Poids moléculaire |
213.3 g/mol |
Nom IUPAC |
N-butan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-3-9(2)11-14(12,13)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 |
Clé InChI |
OTERCKKGWQONJU-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC=C1 |
SMILES canonique |
CCC(C)NS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)

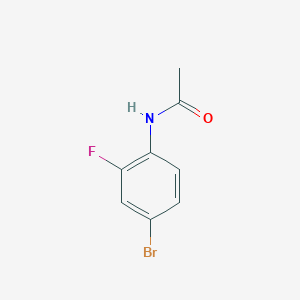
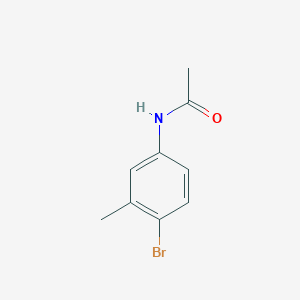
![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)
